
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide acts as a competitive inhibitor of CB1, FAAH, and MAGL. It binds to the active site of these enzymes and receptors, preventing the hydrolysis of endocannabinoids and other lipid-based signaling molecules. This leads to an increase in the levels of these molecules, which can modulate various physiological processes.
Biochemical and Physiological Effects:
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensation, inflammation, and anxiety-like behavior. It has also been shown to have a potential role in the regulation of appetite and body weight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of CB1, FAAH, and MAGL in various physiological processes. However, its lipophilicity and poor solubility can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide. One potential application is in the treatment of chronic pain and inflammation. It has also been suggested that 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide may have a role in the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the potential therapeutic applications of this compound. Additionally, the development of more potent and selective inhibitors of CB1, FAAH, and MAGL may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide involves several steps, including the reaction of 3-butenoyl chloride with N-(3'-methyl-3-biphenylyl)piperidine-3-carboxamide in the presence of a base to form an intermediate. This intermediate is then treated with a reducing agent to yield the final product, 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the cannabinoid receptor 1 (CB1), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL). These enzymes and receptors are involved in various physiological processes, such as pain sensation, inflammation, and appetite regulation.
Propiedades
IUPAC Name |
1-but-3-enoyl-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-7-22(26)25-13-6-11-20(16-25)23(27)24-21-12-5-10-19(15-21)18-9-4-8-17(2)14-18/h3-5,8-10,12,14-15,20H,1,6-7,11,13,16H2,2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZZIBWGJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

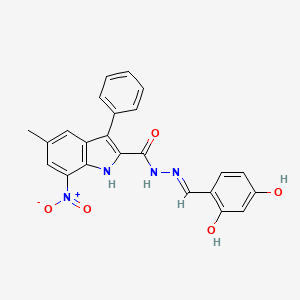
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
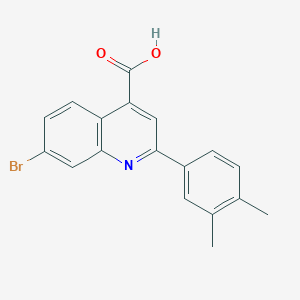
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
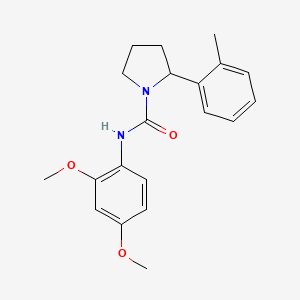
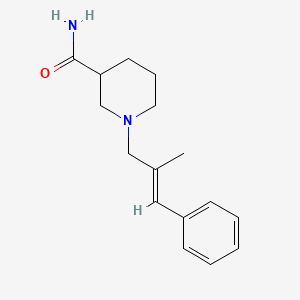
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
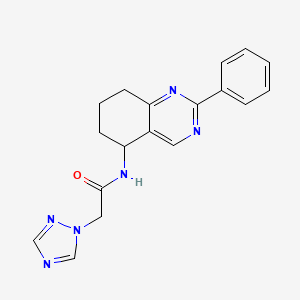
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)